molecular formula C26H44NNaO6S B563279 Sodium taurohyodeoxycholate CAS No. 110026-03-4

Sodium taurohyodeoxycholate

Cat. No.: B563279
CAS No.: 110026-03-4
M. Wt: 521.689
InChI Key: VNQXUJQHLHHTRC-WMWRQJSFSA-M
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Description

Taurohyodeoxycholic acid (sodium) is a taurine-conjugated form of the secondary bile acid hyodeoxycholic acid. This compound is known for its anti-inflammatory properties and is used in various scientific research applications. It is a bile acid derivative that plays a significant role in the metabolism of fats and cholesterol in the body .

Scientific Research Applications

Taurohyodeoxycholic acid (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . Its primary target is the sodium taurocholate cotransporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . NTCP mediates the transport of bile acids and plays a key role in the entry of certain viruses into hepatocytes .

Mode of Action

This compound interacts with its target, NTCP, to facilitate the transport of bile acids. It also prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation .

Biochemical Pathways

This compound affects the bile acid metabolism pathway. It increases bile flow, biliary cholesterol secretion, and biliary lipid secretion . It also modulates innate antiviral immune responses in the liver .

Pharmacokinetics

As a bile salt, it is expected to have good solubility and stability, which may impact its bioavailability .

Result of Action

This compound has multiple physiological effects. It can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . It also has anti-apoptotic effects and has been examined in inflammatory metabolic diseases and neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other bile salts may affect its solubility and efficacy. Additionally, changes in pH and temperature could potentially affect its stability .

Future Directions

While specific future directions for Sodium taurohyodeoxycholate are not detailed in the search results, it’s known that bile salts, including this compound, have been extensively studied for their potential applications in various fields, including medicine and pharmacology .

Biochemical Analysis

Biochemical Properties

Sodium taurohyodeoxycholate interacts with various enzymes, proteins, and other biomolecules. It is predominantly transported by the sodium taurocholate cotransporting polypeptide (NTCP), a member of the solute carrier family of transporters . This transporter is highly regulated under physiological and pathophysiological conditions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been used in studies to assess dose-response data for cytotoxicity, regenerative cell proliferation, and secondary oxidative DNA damage in rat livers treated with furan . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is transported predominantly by the sodium taurocholate cotransporting polypeptide (NTCP), which is an electrogenic member of the solute carrier family of transporters . It also interacts with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the sodium taurocholate cotransporting polypeptide (NTCP), which plays a key role in the transport of bile acids

Transport and Distribution

This compound is transported and distributed within cells and tissues predominantly by the sodium taurocholate cotransporting polypeptide (NTCP)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurohyodeoxycholic acid (sodium) involves the conjugation of hyodeoxycholic acid with taurine. This process typically requires the activation of the carboxyl group of hyodeoxycholic acid, followed by its reaction with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of taurohyodeoxycholic acid (sodium) can be achieved through high-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection. This method allows for the efficient separation and purification of tauro-conjugated cholic acids from natural sources such as Pulvis Fellis Suis (pig gallbladder bile) .

Chemical Reactions Analysis

Types of Reactions: Taurohyodeoxycholic acid (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized bile acid derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

  • Taurodeoxycholic acid
  • Taurochenodeoxycholic acid
  • Tauroursodeoxycholic acid

Comparison: Taurohyodeoxycholic acid (sodium) is unique due to its specific conjugation with taurine and its distinct anti-inflammatory properties. While similar compounds like taurodeoxycholic acid and taurochenodeoxycholic acid share similar molecular structures and functions, taurohyodeoxycholic acid (sodium) has been shown to have specific effects on bile acid metabolism and inflammatory pathways that set it apart .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXUJQHLHHTRC-WMWRQJSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-85-7
Record name Sodium taurohyodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM TAUROHYODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that this compound effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, this compound led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

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